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serine-rich ultra high sulfur protein 1

Cat. No.: B1178733
CAS No.: 132212-42-1
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Description

Serine-rich ultra high sulfur protein 1 is a key structural component in hair and wool fibers, identified for its unique amino acid composition characterized by approximately 40% cysteine and 23% serine . This protein is classified among the keratin-associated proteins (KAPs) that form the matrix between keratin intermediate filaments, critically contributing to the structural integrity and mechanical properties of the hair shaft . Its expression is tightly linked to the active growth (anagen) phase of the hair cycle, with mRNA levels elevated during active growth and low during the resting phases . In situ hybridization studies localize its expression to the medulla and inner root sheath of the forming hair follicle, as well as the upper layers of the epidermis . This specific expression pattern makes it a valuable biomarker for studying the molecular regulation of hair follicle development and differentiation . Research into this and related high-sulfur proteins provides crucial insights into the mechanisms of keratinization and has implications for understanding the biology of skin and wool . This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

132212-42-1

Molecular Formula

C12H13NOS

Synonyms

serine-rich ultra high sulfur protein 1

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Sruhsp1 Genes

The expression of SRUHSP1 is tightly controlled at the genomic and transcriptional levels, ensuring its production is synchronized with the dynamic phases of the hair growth cycle. Understanding this regulation is key to comprehending the protein's function in hair biology.

Gene Family Repertoire and Loci in Mammalian Genomes

The genes encoding SRUHSP1 belong to the broader keratin-associated protein (KAP) multigene family. KAPs are categorized based on their amino acid composition into high sulfur (HS), ultra-high sulfur (UHS), and high glycine-tyrosine (HGT) proteins. researchgate.net SRUHSP1 is a member of the UHS-KAP family. In humans, the genes for KAPs are found clustered at specific chromosomal loci. researchgate.net While the precise location of every SRUHSP1 gene is a subject of ongoing research, the known KAP gene clusters provide a roadmap for their genomic identification.

Table 1: Major Loci of Human Keratin-Associated Protein (KAP) Gene Families

LocusKAP Families Housed
11q13.5High sulfur KAPs
17q21.2High and ultra-high sulfur KAPs
21q22.1High and ultra-high sulfur KAPs
Xp22.3A high sulfur KAP

This table provides a generalized overview of the chromosomal locations of human KAP gene families, which include the family to which SRUHSP1 belongs.

Genomic Architecture of SRUHSP1 Gene Subfamilies

The genomic architecture of KAP gene families, including that of SRUHSP1, is characterized by a compact organization, often with multiple genes arranged in tandem. This arrangement suggests an evolutionary history involving gene duplication events, leading to the diversification of KAP functions. nih.gov The individual genes within these clusters are typically small and may lack introns, a feature that facilitates rapid and efficient transcription during the intense protein synthesis phase of hair growth. The specific architecture of SRUHSP1 subfamilies is an area of active investigation, with the expectation that it will mirror the general organization of other UHS-KAP genes.

Transcriptional Modulators and Regulatory Elements

The transcription of SRUHSP1 genes is a highly regulated process involving a sophisticated interplay of various molecular components that ensure its expression is confined to the appropriate cells and at the correct time during hair follicle development.

The promoter regions of KAP genes, including those for SRUHSP1, contain specific DNA sequences known as cis-acting elements that serve as binding sites for transcription factors. nih.gov While a TATA box is a common element in many eukaryotic promoters, its presence and functional significance in all SRUHSP1 gene promoters are not definitively established for every member of this large family. Research on hair keratin (B1170402) gene promoters has revealed the importance of other cis-regulatory elements that are crucial for directing hair follicle-specific expression. nih.gov

The regulation of SRUHSP1 gene expression is orchestrated by a suite of trans-acting factors, which are proteins that bind to the cis-acting elements in the promoter regions. nih.gov Several transcription factors have been identified as key regulators of hair keratin and KAP gene expression. These include:

Lef1 (Lymphoid Enhancer-Binding Factor 1): A downstream effector of the Wnt/β-catenin signaling pathway, which is critical for hair follicle morphogenesis and regeneration. Lef1, in cooperation with other factors, directly activates the promoters of hair-specific keratin genes. mdpi.com

Sp1 (Specificity Protein 1): A general transcription factor that binds to GC-rich sequences and is involved in the regulation of a wide array of genes, including those for keratins. nih.govnih.gov

AP-2 (Activator Protein 2): A family of transcription factors that play a role in development and have been implicated in the regulation of keratin gene expression. mdpi.com

p63: A master regulator in ectodermal development, essential for the proper formation of the epidermis and its appendages, including hair follicles. mdpi.com

HOXC13: A member of the homeobox family of transcription factors that has been shown to be a critical regulator of hair keratin gene expression. nih.gov

The combinatorial binding of these and other transcription factors to the SRUHSP1 promoter determines the precise level and timing of its expression.

Spatiotemporal Expression Patterns of SRUHSP1 Genes

The expression of SRUHSP1 genes is not constitutive but is instead tightly linked to the cyclical activity of the hair follicle. This spatiotemporal pattern ensures that the protein is synthesized when and where it is needed for the construction of the hair shaft.

The hair growth cycle is characterized by three main phases: anagen (growth), catagen (regression), and telogen (rest). biorxiv.orgresearchgate.net The expression of SRUHSP1, like other KAPs, is dramatically upregulated during the anagen phase. biorxiv.orgnih.govnih.govplos.org This is the period of active hair fiber production, where there is a high demand for the structural proteins that make up the hair shaft. As the hair follicle transitions into the catagen and telogen phases, the expression of SRUHSP1 is significantly downregulated, reflecting the cessation of hair growth.

Table 2: Generalized Expression Pattern of Ultra-High Sulfur KAPs (including SRUHSP1) during the Hair Cycle

Hair Cycle PhaseDescriptionSRUHSP1 Gene Expression Level
AnagenActive growth phase; rapid cell proliferation and differentiation.High
CatagenRegressive phase; apoptosis-driven follicle shrinkage.Low / Absent
TelogenResting phase; dormant follicle.Low / Absent

This table illustrates the expected differential expression of SRUHSP1 genes based on the known patterns of KAP expression during the hair cycle. biorxiv.orgnih.govnih.govplos.org

Spatiotemporal Expression Patterns of SRUHSP1 Genes

Tissue-Specific Expression within Hair Follicles and Epidermis

The expression of serine-rich ultra-high sulfur protein (SRUHSP1) genes is intricately linked to the hair growth cycle and is specifically localized within certain tissues of the skin. Research has demonstrated that the messenger RNA (mRNA) for these proteins is expressed in a cyclical pattern that corresponds with the active and resting phases of hair growth. nih.gov

During the active growth phase of the hair cycle (anagen), there are elevated levels of SRUHSP1 mRNA. nih.gov Conversely, during the resting phase (telogen), the expression of these genes is low. nih.gov In situ hybridization studies have pinpointed the precise location of this gene expression. The mRNA for SRUHSP1 is found in the medulla and the inner root sheath of the developing hair shaft during its active growth phases. nih.gov Furthermore, expression is also detected in the upper layers of the epidermis, indicating a role beyond the hair fiber itself. nih.gov This specific spatiotemporal expression pattern underscores the protein's importance in the formation and differentiation of hair and skin structures. nih.govnih.gov

Tissue-Specific Expression of SRUHSP1 mRNA

Tissue LocationHair Cycle PhaseExpression LevelSource
Hair Follicle (Medulla, Inner Root Sheath)Active (Anagen)High nih.gov
Hair FollicleResting (Telogen)Low nih.gov
Upper EpidermisActive (Anagen)Present nih.gov

Hormonal Regulation of SRUHSP1 Gene Expression (e.g., Melatonin (B1676174) Influence)

The regulation of hair growth and its associated proteins is influenced by various systemic and local factors, including hormones. Melatonin, a neuroendocrine hormone known for regulating circadian rhythms, has been identified as a significant modulator of skin and hair follicle functions. nih.govmdpi.com While direct studies on melatonin's regulation of SRUHSP1 are not extensively detailed, its influence can be inferred from its documented effects on keratinocytes and the broader family of keratin proteins.

Melatonin and its metabolites are known to accumulate in the human epidermis and can influence keratinocyte function through various signaling pathways. mdpi.com Studies on human epidermal keratinocytes have shown that melatonin can affect gene expression, including programs related to keratinocyte differentiation. mdpi.com It has been shown to activate the p53 signaling pathway and the NRF2-mediated antioxidative response, both of which are crucial for cellular homeostasis and differentiation in the skin. mdpi.com

Furthermore, research has demonstrated that melatonin can directly regulate the expression of multiple keratin (KRT) subtypes. In one study, melatonin treatment was found to downregulate the expression of KRT7, KRT20, KRT23, KRT75, and KRT81. nih.gov Given that SRUHSP1s are keratin-associated proteins expressed in the same epidermal and follicular environments, it is plausible that their expression is also subject to melatonin's regulatory influence. Melatonin exerts its effects by binding to specific receptors, which can activate intracellular signaling cascades that modulate the activity of various transcription factors. nih.gov This modulation of transcription factors is a key mechanism by which melatonin can control gene expression programs within the cell. nih.govmdpi.com

Documented Effects of Melatonin on Related Genes and Cells

TargetEffect of MelatoninSignaling Pathway/MechanismSource
Various Keratin (KRT) SubtypesDownregulation of mRNA and protein expressionReceptor-mediated signal transduction nih.gov
Human Epidermal KeratinocytesActivation of differentiation programsActivation of p53 and NRF2 pathways mdpi.com
General Gene ExpressionModulation of transcription factor activityInteraction with MT1/MT2 receptors, influencing intracellular signaling nih.gov
Sirtuin 1 (SIRT1)Upregulation in normal cells, downregulation in tumor cellsModulation of SIRT1 expression, affecting apoptosis and oxidative stress mdpi.com

Compound and Gene Nomenclature

NameTypeDescription
SerineAmino AcidA polar, uncharged amino acid that is a key component of SRUHSP1. wikipedia.orgnih.gov
CysteineAmino AcidA sulfur-containing amino acid, present in very high concentrations in ultra-high sulfur proteins. nih.govnih.gov
MelatoninHormoneA neuroendocrine hormone that regulates circadian rhythms and influences gene expression in skin cells. nih.govmdpi.com
gUHS-SER-1GeneA murine gene for a serine-rich ultra-high sulfur protein. nih.gov
gUHS-SER-2GeneA second murine gene for a serine-rich ultra-high sulfur protein, found in the same genomic clone as gUHS-SER-1. nih.gov
Keratins (KRT)Protein FamilyA family of fibrous structural proteins; the key structural material making up hair and the outer layer of human skin. nih.govhealthline.com
Sirtuin 1 (SIRT1)EnzymeA protein deacetylase that is involved in the regulation of transcription and is modulated by melatonin. mdpi.com

Molecular Structure and Post Translational Modification Landscape of Sruhsp1

Primary Sequence Characteristics of SRUHSP1 Isoforms

Without a known gene or protein sequence for SRUHSP1, no information is available on its specific isoforms, amino acid composition, or repetitive motifs.

Predicted and Experimentally Validated Structural Domains of SRUHSP1 (e.g., DUF4476)

No experimental or predictive data links the Domain of Unknown Function 4476 (DUF4476) to a protein with the characteristics of SRUHSP1. Domains of Unknown Function are protein regions that are conserved across multiple species but whose function has not yet been determined.

Post-Translational Modifications (PTMs) of SRUHSP1

The PTM landscape of a hypothetical SRUHSP1 would be expected to be rich and complex, focusing on modifications of its two defining amino acids: serine and cysteine.

Cysteine Oxidative Modifications (e.g., Disulfide Bond Formation, Sulfenylation, Sulfinylation, Sulfonylation, Persulfidation) The exceptionally high number of cysteine residues in a UHS-type protein makes them key players in structure and redox sensing through a variety of oxidative PTMs.nih.govresearchgate.netmdpi.com

Disulfide Bond Formation: The most common modification for cysteine is the formation of a covalent disulfide bond (R-S-S-R') with another cysteine residue. In proteins with high cysteine content like keratins, extensive disulfide cross-linking is fundamental to creating a stable and resilient protein structure. uminho.pt

Reversible Oxidative Modifications: Cysteine thiols (-SH) are sensitive to the cellular redox environment and can undergo several reversible oxidative modifications that are critical for signaling.

Sulfenylation (R-SOH): The initial oxidation of a thiol to sulfenic acid is a key step in redox signaling. nih.gov

Persulfidation (R-SSH): Also known as S-sulfhydration, this modification involves the addition of a sulfur atom to a cysteine thiol. It plays a protective role against irreversible oxidation and is involved in hydrogen sulfide (B99878) (H₂S) signaling. mdpi.com

Irreversible Oxidative Modifications: Under conditions of high oxidative stress, cysteine can be further oxidized to sulfinic acid (R-SO₂H) and ultimately to sulfonic acid (R-SO₃H). These modifications are generally considered irreversible and can lead to a permanent loss of protein function. nih.gov

A high density of both serine and cysteine residues would make a protein like SRUHSP1 a potential nexus for integrating signals from phosphorylation cascades and cellular redox state.

Glycosylation Events (e.g., O-GlcNAcylation)

Glycosylation, the enzymatic addition of glycans, is a crucial post-translational modification (PTM) that significantly impacts the structure and function of serine-rich proteins. In the context of serine-rich ultra high sulfur protein 1 (SRUHSP1), while direct studies are limited, the extensive research on analogous serine-rich repeat proteins (SRRPs) provides a strong basis for understanding its glycosylation profile. SRRPs, found in Gram-positive bacteria, are known to be heavily O-glycosylated, a modification essential for their roles in adhesion, biofilm formation, and pathogenesis. nih.gov

The serine-rich regions of these proteins serve as a scaffold for the attachment of various sugar moieties. nih.gov The process of O-GlcNAcylation, the addition of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues, is a dynamic and reversible modification that is particularly relevant. nih.gov In a broader context, serine-rich repeat proteins from bacteria like Lactobacillus reuteri have been shown to exhibit strain-specific glycosylation patterns, indicating a high degree of regulatory control over this PTM. nih.gov For instance, different strains can modify their SRRPs with distinct glycan structures, such as Hex-Glc-GlcNAc or di-GlcNAc moieties. nih.gov This highlights the potential for diverse glycosylation events within SRUHSP1, which could tailor its function to specific cellular contexts.

The enzymatic machinery responsible for the glycosylation of SRRPs is often encoded within the same genetic locus as the protein itself, suggesting a tightly co-evolved system. nih.gov This includes a suite of glycosyltransferases that facilitate the specific attachment of sugar residues. nih.gov Given the serine-rich nature of SRUHSP1, it is highly probable that it undergoes similar extensive O-glycosylation, which would play a critical role in its folding, stability, and interactions with other molecules. The sulfur-linked analogue of O-GlcNAc (S-GlcNAc) has been developed as a stable mimic for studying the effects of this modification, as it is resistant to enzymatic removal. nih.govnih.gov

Table 1: Reported Glycosylation Patterns in Serine-Rich Repeat Proteins

Glycan MoietyProtein FamilyOrganism/SystemReference
Hex-Glc-GlcNAcSerine-Rich Repeat Protein (SRRP)Lactobacillus reuteri strain 100-23C nih.gov
di-GlcNAcSerine-Rich Repeat Protein (SRRP)Lactobacillus reuteri strain ATCC 53608 nih.gov
α-GlcNAcEngineered SRRP variantE. coli (in vivo glycoengineering) nih.gov
GlcNAcβ(1→6)GlcNAcαEngineered SRRP variantE. coli (in vivo glycoengineering) nih.gov
O-GlcNAcGeneral intracellular proteinsEukaryotic cells nih.gov

Ubiquitination Pathways Affecting SRUHSP1

Ubiquitination is a versatile post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process can signal for protein degradation, alter cellular localization, affect protein activity, and promote or prevent protein-protein interactions. While direct evidence for the ubiquitination of SRUHSP1 is not yet established, the principles of ubiquitination on serine and threonine residues, as well as on lysine (B10760008), are well-documented for other proteins.

Notably, research has demonstrated that ubiquitination is not restricted to lysine residues. The attachment of ubiquitin to serine or threonine residues via an ester linkage has been shown to be sufficient to induce the degradation of major histocompatibility complex I (MHC-I) by a viral E3 ligase. nih.gov This highlights a potential mechanism for the regulation of SRUHSP1, where its serine-rich domains could be targets for this non-canonical ubiquitination.

The regulation of proteins involved in the serine synthesis pathway, such as phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH), involves a variety of PTMs, including ubiquitination. nih.govnih.gov These modifications are critical for maintaining cellular homeostasis. nih.gov Given the metabolic link, it is plausible that SRUHSP1 could be integrated into these regulatory networks through ubiquitination.

The specific E3 ligases and deubiquitinating enzymes (DUBs) that would act on SRUHSP1 are yet to be identified. However, the existence of serine/threonine ubiquitination expands the potential regulatory landscape for this protein. The interplay between phosphorylation and ubiquitination is a common theme in protein regulation, where the phosphorylation of a serine residue can create a recognition site for an E3 ligase.

Table 2: Examples of Protein Regulation by Ubiquitination

Target Protein/ResidueE3 Ligase/SystemConsequence of UbiquitinationReference
MHC-I Heavy Chain (Ser/Thr/Lys)Viral E3 ligase mK3Endoplasmic reticulum-associated degradation (ERAD) nih.gov
Serine Synthesis Pathway EnzymesVariousRegulation of metabolic flux and cellular homeostasis nih.govnih.gov

Functional Implications of PTMs on SRUHSP1 Conformation and Activity

The post-translational modifications of SRUHSP1, particularly glycosylation and ubiquitination, are predicted to have profound effects on its three-dimensional structure and biological function. The addition of bulky and charged glycan groups to the serine-rich domains would likely induce significant conformational changes. In serine/arginine-rich (SR) proteins, phosphorylation of the RS domain can cause a switch from a disordered state to a more rigid, arch-like structure. mpg.de A similar principle can be applied to glycosylation, where the extensive addition of sugar moieties would sterically influence the protein's backbone, leading to a more extended and potentially rigid conformation. This altered structure could be crucial for mediating interactions with other proteins or nucleic acids.

The functional consequences of these PTMs are multifaceted. For SRRPs, glycosylation is integral to their adhesive properties, facilitating bacterial interactions with host cells and other bacteria. nih.govnih.gov Therefore, the glycosylation of SRUHSP1 could be essential for its role in cell-cell recognition or adhesion.

Ubiquitination, as discussed, can target a protein for degradation, thereby controlling its cellular levels. Beyond degradation, ubiquitination can also serve as a scaffold for the assembly of protein complexes. The ubiquitination of serine and threonine residues on the cytoplasmic tail of MHC-I molecules is sufficient to trigger their degradation, indicating that similar modifications on SRUHSP1 could regulate its turnover. nih.gov

Furthermore, PTMs can exhibit crosstalk, where one modification influences another. For example, the phosphorylation state of serine-arginine splicing factor 1 (SRSF1) is controlled by protein phosphatase 1 (PP1), and this interaction is crucial for its function in mRNA splicing. nih.gov It is conceivable that the glycosylation or ubiquitination of SRUHSP1 could be influenced by its phosphorylation state, creating a complex regulatory code that fine-tunes its activity in response to cellular signals.

Functional Contributions and Interaction Networks of Sruhsp1

Role in Keratin (B1170402) Filament Assembly and Stabilization

The primary role of ultra-high-sulfur KAPs is to act as a matrix protein within the cortex of the hair fiber, embedding the keratin intermediate filaments. The extensive disulfide bonds formed between the numerous cysteine residues of UHS-KAPs and the cysteines present in the keratin filaments create a highly cross-linked and rigid structure. nih.gov This covalent network is fundamental to the stability of the keratin macrofibrils.

The assembly of keratin filaments is a complex process involving the formation of heterodimers and heterotetramers from type I and type II keratins. nih.gov KAPs, including those of the UHS variety, are incorporated during the later stages of this assembly, filling the spaces between the filaments and locking them into a cohesive structure.

Mechanical Properties Conferred by SRUHSP1 Integration in Hair Fiber

The integration of UHS-KAPs like the hypothetical SRUHSP1 into the hair fiber has a direct and profound impact on its mechanical properties. The high degree of disulfide cross-linking is a primary determinant of the fiber's tensile strength and resistance to deformation. nih.gov This network effectively transforms the collection of individual keratin filaments into a robust composite material.

The properties of hair, such as its elasticity and resistance to stretching, are largely governed by the cortex and its constituent proteins. scielo.br A dry hair fiber can typically be stretched by 20-30% of its original length before breaking. scielo.br This elasticity is a result of the interplay between the rigid keratin filaments and the more amorphous KAP matrix. The presence of a serine-rich UHS-KAP could modulate these properties. The hydrogen bonds contributed by the serine residues might allow for a degree of controlled slippage between protein chains under stress, contributing to the fiber's flexibility and ability to absorb energy before fracturing.

The table below summarizes the key mechanical properties of hair fibers that would be influenced by the integration of a protein like SRUHSP1.

| Flexibility | While contributing to rigidity, the potential for hydrogen bond rearrangement may provide a degree of flexibility, preventing the fiber from being overly brittle. |

Protein-Protein Interaction Topologies Involving SRUHSP1

The function of SRUHSP1 is intrinsically linked to its interactions with other proteins within the hair fiber. These interactions are crucial for the formation of a stable and functional hair shaft.

The most significant interactions of a UHS-KAP are with the hair keratins, also known as trichocytic keratins. These interactions are primarily mediated by the formation of disulfide bonds between the cysteine residues of the KAP and the cysteine residues present on the surface of the keratin intermediate filaments. nih.gov This creates a strong and stable covalent linkage that is essential for the structural integrity of the hair.

The serine-rich regions of SRUHSP1 would also be expected to engage in extensive hydrogen bonding with the keratin proteins. The surfaces of keratin filaments present numerous sites for hydrogen bond donors and acceptors, allowing for a network of non-covalent interactions that would further stabilize the association between the KAPs and the filaments.

It is hypothesized that the different types of KAPs may occupy distinct locations within the matrix or have different affinities for specific keratin types, leading to a highly organized and heterogeneous structure. The serine-rich nature of SRUHSP1 could facilitate specific interactions with other KAPs that also have a high content of polar amino acids, leading to the formation of distinct micro-domains within the protein matrix.

Table 2: Potential Protein-Protein Interactions of SRUHSP1

Interacting Protein Type of Interaction Functional Significance
Hair Keratins (Type I and II) - Disulfide Bonds (Cysteine-Cysteine) - Hydrogen Bonds (Serine-Keratin) - Covalent cross-linking for structural rigidity. - Non-covalent stabilization of the keratin-KAP interface. nih.govnih.gov

| Other Keratin-Associated Proteins (KAPs) | - Hydrogen Bonds - Van der Waals Interactions | - Formation of a cohesive and organized protein matrix. - Fine-tuning of the mechanical properties of the hair fiber. |

Cellular and Subcellular Localization Dynamics of SRUHSP1

The synthesis and localization of hair proteins are tightly regulated processes that occur within the hair follicle. SRUHSP1, as a KAP, would be synthesized in the trichocytes, the specialized epithelial cells that differentiate to form the hair shaft.

The expression of KAPs is spatially and temporally controlled during the process of hair growth. As trichocytes move upwards from the hair bulb and undergo terminal differentiation, the expression of different keratin and KAP genes is initiated. The UHS-KAPs are typically expressed in the upper cortex of the hair follicle, where the final stages of hair shaft consolidation and hardening occur.

Following its synthesis in the cytoplasm of the trichocyte, SRUHSP1 would be localized to the developing hair cortex. Here, it would be incorporated into the forming protein matrix, surrounding the keratin intermediate filaments. The process of terminal differentiation of trichocytes involves the breakdown of cellular organelles and the cross-linking of the cellular contents to form the solid hair shaft. It is during this phase that SRUHSP1 would form its critical disulfide and hydrogen bonds, contributing to the final structure and properties of the hair fiber. The subcellular localization is therefore intrinsically tied to the developmental stage of the hair-producing cell.

Table 3: Mentioned Compounds

Compound Name
Serine-rich ultra high sulfur protein 1
Cysteine
Serine
Keratin
Hair Keratins (Trichocytic Keratins)
Keratin-Associated Proteins (KAPs)
Ultra-High-Sulfur (UHS) KAPs
High-Sulfur KAPs

Evolutionary Dynamics of the Sruhsp1 Gene Family

Phylogenetic Reconstruction of SRUHSP Gene Lineages

Phylogenetic analyses trace the origins of the SRUHSP gene family, as part of the larger KAP family, to deep evolutionary time. Recent studies suggest that the high-sulfur and ultra-high-sulfur KAPs are linked by sequence similarity to metallothioneins, a family of cysteine-rich proteins involved in metal binding. nih.gov Homologues of these KAP genes have been identified in deuterostomes such as sea anemones and starfish, long before the emergence of hair, indicating that the ancestral genes were likely co-opted for their structural role in hair follicles later in evolution. nih.gov

Within mammals, most KAP subfamilies, including the UHS groups, appear to have emerged early in mammalian evolution. This suggests that the last common ancestor of mammals already possessed a diverse collection of KAP genes. nih.govcapes.gov.brnih.gov The subsequent evolution within specific mammalian lineages led to the expansion and diversification of these gene subfamilies, creating the wide array of hair characteristics seen today.

Mechanisms of Gene Family Expansion and Diversification (e.g., Gene Duplication, Concerted Evolution)

The primary driver of SRUHSP and other KAP gene family evolution is gene duplication. These genes are typically organized in distinct clusters on chromosomes, a feature that facilitates expansion through processes like unequal crossing-over. nih.govwikipedia.org In humans, major KAP gene clusters are found on chromosomes 17, 11, and 2. wikipedia.orgcam.ac.uk

A key mechanism shaping the high and ultra-high sulfur KAP subfamilies is concerted evolution, which involves the homogenization of sequences within a gene family through frequent gene conversion events. capes.gov.brnih.gov This process results in members of a specific KAP subfamily being more similar within a species than to their orthologs in other species. This intragenic and intergenic exchange of genetic information, including the duplication and deletion of repeat sequences, has contributed to the rapid evolution and variation seen in these proteins. nih.govcore.ac.uk This ongoing homogenization within a species, coupled with rapid divergence between species, allows for the fine-tuning of hair properties in response to specific environmental pressures. nih.gov

Adaptive Evolution and Selective Pressures on SRUHSP1 Sequences

The remarkable diversity of mammalian hair—from the fine wool of sheep to the protective quills of an echidna—is a testament to the strong adaptive pressures exerted on the KAP gene family. wikipedia.org The rapid evolution of KAP genes is believed to be a primary driver of these phenotypic differences. nih.govnih.gov While direct evidence of positive selection on many high-sulfur KAP genes can be masked by the homogenizing effects of concerted evolution, the dynamic evolution of the related high glycine-tyrosine KAPs points to strong positive selection. capes.gov.brnih.gov

The selective pressures are tied to the function of the hair coat, including thermoregulation, physical protection, and camouflage. For instance, the high content of KAPs in echidna quills (30-40%) compared to human hair (<3%) highlights how gene expression and protein content have been adapted for producing highly specialized, rigid structures. wikipedia.org The evolution of these genes is therefore a classic example of adaptive evolution, where changes at the genetic level are directly linked to macroscopic traits crucial for survival.

Comparative Genomics of SRUHSP1 Across Mammalian Species

Comparative genomics provides compelling evidence for the dynamic evolution of the SRUHSP gene family. The number of KAP genes varies significantly across mammalian species, reflecting different evolutionary paths. wikipedia.org For example, rodents exhibit an expanded repertoire of KAP genes, whereas marine mammals like cetaceans (whales and dolphins) show extensive gene loss and pseudogenization. nih.govnih.gov This reduction in functional KAP genes in cetaceans is directly correlated with their hairless phenotype, a clear adaptation to an aquatic environment. nih.govresearchgate.net

Despite the relative hairlessness of humans compared to other primates, the number of KAP genes is surprisingly similar. capes.gov.brnih.gov This suggests that changes in gene regulation, rather than wholesale gene loss, may account for the differences in hair density. Studies comparing the genomes of humans and sheep have confirmed that UHS keratin (B1170402) genes are conserved and likely clustered in both species, underscoring their fundamental role in hair and wool structure. researchgate.net

Table 1: Comparative Analysis of Keratin-Associated Protein (KAP) Gene Repertoires in Selected Mammals
SpeciesCommon NameApproximate Number of KAP GenesReference
Mus musculusMouse~188 wikipedia.org
Choloepus hoffmanniSloth~175 wikipedia.org
Homo sapiensHuman~122 wikipedia.org
Tursiops truncatusDolphin~35 (~9 functional) wikipedia.org

Divergence from Other Serine-Rich Protein Families (e.g., Bacterial Serine-Rich Repeat Adhesins, Serine Protease Inhibitors)

The serine-rich nature of SRUHSP1 is a feature that has arisen independently in several unrelated protein families through convergent evolution, each tailored for a distinct biological function.

Bacterial Serine-Rich Repeat Adhesins (SRRPs) : Found in Gram-positive bacteria, SRRPs are large, glycosylated surface proteins that function as adhesins, mediating interactions with host tissues during colonization and pathogenesis. asm.orgnih.govpnas.org Unlike the intracellular, structural role of SRUHSPs, SRRPs are extracellular and play an active role in infection and symbiosis. asm.orgnih.gov SRRPs possess a complex modular structure—including a signal peptide, non-repeat binding regions, and cell-wall anchoring domains—that is entirely different from the smaller, less-structured KAPs. nih.gov Their evolutionary origins are tied to bacterial secretion systems and they share no homology with the mammalian KAP family. nih.gov

Serine Protease Inhibitors (Serpins) : Serpins are a superfamily of functional proteins found across all kingdoms of life that regulate a vast array of physiological processes, such as blood clotting and inflammation, by inhibiting serine proteases. nih.govyoutube.com Their function depends on a highly conserved three-dimensional structure that undergoes a major conformational change to inactivate a target protease. nih.gov This stands in stark contrast to SRUHSPs, which are structural proteins that function as a cross-linked matrix without a defined enzymatic or inhibitory role. nih.govuniprot.org The evolutionary pathways of serpins and KAPs are entirely separate, having been driven by fundamentally different selective pressures—the regulation of proteolysis versus the structural requirements of the integument. nih.gov

Advanced Methodological Approaches for Sruhsp1 Research

Nucleic Acid-Based Methodologies

Investigating the genetic underpinnings of SRUHSP1 provides fundamental insights into its regulation and function. Methodologies in this domain focus on gene manipulation, expression quantification, and spatial localization of transcripts.

Gene Cloning and Recombinant Expression Systems

The production of SRUHSP1 for biochemical and structural analysis is primarily achieved through gene cloning and recombinant expression. However, the expression and purification of KAPs, including ultra-high sulfur (UHS) types like SRUHSP1, present significant challenges. nih.gov Their high cysteine content promotes extensive disulfide bonding and aggregation, often leading to the formation of insoluble inclusion bodies when expressed in common hosts like Escherichia coli. researchgate.net

Researchers have developed specific strategies to improve the yield of soluble, pure KAPs. One successful approach involves using a high-pH buffer system that is free of chaotropes and detergents, which facilitates the production of soluble proteins. nih.gov The choice of expression host is critical, with E. coli being the most predominant for its rapid growth and ease of genetic manipulation, though it may require co-expression of molecular chaperones or specific cluster genes to aid in the proper folding of complex proteins like those containing iron-sulfur clusters. researchgate.netnih.gov For post-translational modifications not native to prokaryotic systems, such as tyrosine sulfation, an expanded genetic code can be engineered into E. coli. This involves introducing an orthogonal aminoacyl-tRNA synthetase and a corresponding tRNA to incorporate modified amino acids like sulfotyrosine at specific sites during translation. nih.gov

Table 1: Recombinant Expression Systems for High-Sulfur Proteins

Host System Key Challenges Overcoming Strategies Relevant Findings Citations

| Escherichia coli | - Insolubility (Inclusion Bodies)

  • Aggregation
  • Lack of specific PTMs | - High-pH, chaotrope-free buffers
  • Co-expression of isc gene cluster for Fe-S proteins
  • Use of expanded genetic code for specific PTMs | High-yield production of soluble, pure KAPs; Efficient expression of tyrosine-sulfated proteins. | nih.govresearchgate.netnih.govnih.gov | | Eukaryotic Systems (e.g., Yeast, Insect Cells) | - Lower yield compared to E. coli
  • More complex culture conditions | - Provides more native-like post-translational modifications | Often used when specific eukaryotic PTMs are essential for protein function. | |
  • Quantitative Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq)

    Quantitative analysis of gene expression is vital for understanding how SRUHSP1 levels are regulated in different tissues and under various physiological conditions. The two predominant methods for this are Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA-Sequencing (RNA-Seq).

    RT-qPCR is a targeted approach used to measure the expression of specific genes. For instance, in studies of sulfur metabolism-related genes in soybean, RT-qPCR was used to quantify transcript levels in roots, stems, and leaves under conditions of sulfur deficiency. mdpi.com The process involves reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified in a qPCR machine using gene-specific primers. The expression level is quantified by measuring the fluorescence of intercalating dyes or probes, often normalized against a stable housekeeping gene. frontiersin.org

    RNA-Seq offers a comprehensive, untargeted view of the entire transcriptome. This method has been used to identify and analyze the expression of all high-sulfur protein genes in the cashmere goat, revealing their chromosomal distribution and expression patterns throughout the year. nih.gov The workflow involves isolating total RNA, depleting ribosomal RNA, fragmenting the remaining RNA, synthesizing a cDNA library, and sequencing it on a high-throughput platform. The resulting sequence reads are then mapped to a reference genome to quantify the expression levels of thousands of genes simultaneously. This approach can also identify novel transcripts and alternative splicing events, providing a more global picture of gene regulation. nih.gov

    In Situ Hybridization for Transcript Localization

    To understand the specific cellular context of SRUHSP1 function, it is crucial to determine where its gene is expressed. In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA transcripts directly within tissue sections. This method has been successfully employed to determine the spatial expression patterns of newly identified keratin (B1170402) and keratin-associated protein genes in the wool follicles of sheep. researchgate.net The technique involves synthesizing a labeled nucleic acid probe that is complementary to the target SRUHSP1 mRNA sequence. This probe is then hybridized to a tissue sample, such as a cross-section of a hair follicle, and the label (typically a fluorescent dye or an enzyme) is detected, revealing the precise location of the transcripts within the different cell layers of the follicle. researchgate.net This provides critical information on the specific cell types responsible for producing the protein, linking its expression to the process of hair shaft keratinization. researchgate.net

    Proteomic Characterization Techniques

    Direct analysis of the SRUHSP1 protein itself is essential for understanding its structure, function, and interactions. Proteomic techniques have become indispensable tools for studying KAPs, which are notoriously difficult to analyze due to their insolubility and extensive cross-linking in tissues like hair. nih.gov

    Advanced Protein Extraction and Fractionation Protocols

    The effective extraction and fractionation of SRUHSP1 from its native matrix are prerequisites for any downstream proteomic analysis. The extensive disulfide bonds that stabilize hair structure make KAPs, particularly the ultra-high sulfur variants, very difficult to solubilize. nih.gov

    Advanced protocols typically involve a two-step process of reduction and denaturation. A common and effective method for the selective extraction of KAPs from human hair utilizes an extraction buffer containing a high concentration of a reducing agent like dithiothreitol (B142953) (DTT) to break disulfide bonds, a denaturant such as urea (B33335) to disrupt non-covalent interactions, and ethanol, which enhances the extraction of KAPs while suppressing the solubilization of keratin intermediate filaments. researchgate.netjst.go.jp The pH of the solution is also a critical parameter, with alkaline conditions (e.g., pH 9.5) increasing the quantity of recovered protein. researchgate.net

    Once extracted, the complex mixture of proteins can be fractionated to isolate SRUHSP1. This can be achieved through various chromatographic techniques. For example, gel filtration chromatography using a Sephadex column can separate proteins based on their molecular weight. nih.gov Another common method is precipitation-based fractionation, which uses agents like ammonium (B1175870) sulfate (B86663) at varying concentrations to selectively precipitate different protein fractions from the solution. gbiosciences.com

    Table 2: Example of a KAPs Extraction Buffer

    Component Function Typical Concentration Citation
    Tris-HCl (pH 9.5) Buffering agent 25 mM researchgate.net
    Ethanol Enhances KAP solubility, suppresses keratin solubility 25% researchgate.net
    Dithiothreitol (DTT) Reducing agent (breaks disulfide bonds) 200 mM researchgate.net
    Urea Denaturant (disrupts secondary/tertiary structure) 8 M researchgate.net

    High-Resolution Mass Spectrometry for Protein Identification and PTM Analysis

    High-resolution mass spectrometry (MS) is the cornerstone of modern proteomics, enabling the identification, quantification, and characterization of proteins like SRUHSP1 with high accuracy and sensitivity. nih.gov Different MS-based strategies are employed depending on the research question.

    Bottom-Up Proteomics: This is the most common approach in proteomics. wikipedia.orgumn.edu In this workflow, the protein mixture is first enzymatically digested, typically with trypsin, into smaller peptides. wikipedia.org These peptides are easier to solubilize, separate via liquid chromatography (LC), and analyze by tandem mass spectrometry (MS/MS). nih.gov The resulting fragmentation spectra are then matched against a protein sequence database to identify the peptides and, by inference, the proteins present in the original sample. wikipedia.orgnih.gov While powerful for identifying hundreds to thousands of proteins in a single run, a limitation is that it provides incomplete protein sequence coverage and can make it difficult to characterize post-translational modifications (PTMs) and proteoforms. wikipedia.org

    Top-Down Proteomics: In contrast to the bottom-up approach, top-down proteomics analyzes intact proteins. wikipedia.org This method avoids enzymatic digestion and introduces the whole protein into the mass spectrometer for fragmentation. This provides a complete view of the protein's sequence and allows for the direct localization of PTMs and the characterization of distinct proteoforms (the different molecular forms in which a single protein can exist). biorxiv.org Given that KAPs are known to have numerous PTMs, top-down proteomics is a particularly powerful advanced method for their detailed characterization, capable of identifying features like disulfide bonds that would be lost in a bottom-up workflow. nih.govyoutube.com

    Data-Dependent Acquisition (DDA): This is a widely used method for controlling the MS/MS acquisition process. youtube.com In DDA, the mass spectrometer performs an initial full scan (MS1) to survey all the peptide ions present at a given time. youtube.com It then intelligently selects the most abundant or intense precursor ions (e.g., the "top N" ions) for fragmentation and subsequent MS/MS analysis. youtube.comtechnologynetworks.com A key limitation of DDA is its stochastic nature; because the selection is based on intensity, lower-abundance peptides may not be selected for fragmentation, leading to missing values in quantitative experiments, especially in complex samples. youtube.comnih.gov

    Data-Independent Acquisition (DIA): DIA is an alternative acquisition strategy designed to overcome the limitations of DDA. technologynetworks.com In a DIA experiment, the mass spectrometer systematically fragments all ions within predefined mass-to-charge (m/z) windows, regardless of their intensity. youtube.comnih.gov This results in complex, multiplexed MS/MS spectra that contain fragment ions from all precursor ions within that window. technologynetworks.com While the resulting data is more complex to analyze, requiring sophisticated software and often a spectral library for interpretation, DIA provides a more comprehensive and reproducible digital record of the sample's proteome. nih.govnih.gov It is particularly advantageous for quantitative proteomics, as it minimizes the problem of missing values and provides highly consistent data across multiple runs. johnshopkins.edu

    Table 3: Comparison of Mass Spectrometry Acquisition Strategies

    Feature Bottom-Up Proteomics Top-Down Proteomics Data-Dependent Acquisition (DDA) Data-Independent Acquisition (DIA)
    Analyte Peptides (from digested proteins) Intact Proteins Peptides or Intact Proteins Peptides or Intact Proteins
    Primary Goal High-throughput protein identification and quantification Characterization of proteoforms and PTMs Identify the most abundant components Comprehensive and reproducible quantification
    Advantages High throughput, robust, good for complex mixtures Complete sequence coverage, direct PTM localization Simpler data analysis, good for discovery Comprehensive, reproducible, fewer missing values
    Disadvantages Loss of PTM information, incomplete sequence coverage Technically challenging, lower throughput, difficult for large proteins Biased towards high-abundance analytes, stochastic sampling Complex data analysis, requires spectral libraries or advanced software
    Citations wikipedia.orgnih.gov wikipedia.orgbiorxiv.org youtube.comtechnologynetworks.com technologynetworks.comnih.gov

    Liquid Chromatography-Based Separation for SRUHSP1 and its Modified Forms (e.g., Ultra-High Performance Liquid Chromatography for Sulfur Amino Acids)

    The separation and quantification of SRUHSP1 and its constituent amino acids are foundational to its characterization. Given its definition as an ultra-high sulfur protein, methods that can accurately measure sulfur-containing amino acids are paramount. Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for this purpose, offering significant advantages in speed, resolution, and sensitivity over traditional HPLC methods.

    Researchers have successfully developed UHPLC methods to quantify protein-bound sulfur amino acids, such as cysteine (often measured as its stable oxidized form, cysteic acid) and methionine (measured as methionine sulfone). nih.gov These methods are crucial for determining the precise amino acid composition of SRUHSP1. The analytical process typically involves acid hydrolysis of the protein to break it down into its individual amino acids. wvu.edu While effective, acid hydrolysis can be destructive to certain amino acids, necessitating careful validation and the use of robust analytical techniques like UHPLC coupled with mass spectrometry (MS). wvu.edu

    Modern UHPLC-MS protocols allow for the exact determination of a wide range of proteinogenic amino acids in complex biological samples. nih.gov The combination of UHPLC with a triple quadrupole mass spectrometer (UHPLC-QQQ-MS/MS) provides a groundbreaking technique for the concurrent quantification of multiple amino acids, simplifying sample pretreatment and providing high levels of accuracy and reproducibility. frontiersin.org For a protein like SRUHSP1, which is defined by its high cysteine and serine content, these advanced chromatographic techniques are indispensable for verifying its composition and studying post-translational modifications that may alter its structure and function.

    Table 1: Comparison of Liquid Chromatography Methods for Amino Acid Analysis

    Method Principle Advantages Application for SRUHSP1
    Ion-Exchange Chromatography Separation based on the net charge of amino acids, which varies with pH. A classic and well-established method for amino acid analysis. Can be used for baseline amino acid composition analysis of SRUHSP1 hydrolysates.
    UHPLC with UV/Fluorescence Detection High-pressure separation on a packed column with small particles, followed by detection of derivatized amino acids. Fast, high resolution, and sensitive. nih.gov Ideal for quantifying key sulfur amino acids (cysteic acid, methionine sulfone) in SRUHSP1. nih.gov

    | UHPLC-MS/MS | UHPLC separation coupled with mass spectrometry for identification and quantification based on mass-to-charge ratio. | Highly selective, robust, and requires minimal sample pretreatment. nih.govfrontiersin.org | Enables precise and comprehensive quantification of the full amino acid profile of SRUHSP1 and its modified forms. |

    Structural Determination and Modeling

    Determining the three-dimensional structure of SRUHSP1 is essential for understanding how it functions as a cross-linking matrix protein within the hair shaft. A combination of experimental and computational techniques provides a comprehensive view of both its static structure and dynamic behavior.

    X-ray Crystallography for SRUHSP1 Domains

    X-ray crystallography is a primary method for determining the atomic and molecular structure of proteins. wikipedia.org The process involves crystallizing the protein or one of its stable domains and then bombarding the crystal with X-rays. By measuring the angles and intensities of the diffracted X-rays, scientists can generate a three-dimensional map of electron density and thereby deduce the precise positions of atoms. wikipedia.org

    For a protein like SRUHSP1, obtaining a crystal of the full-length protein can be challenging, especially given its potentially disordered regions and high cysteine content, which can lead to aggregation issues. Therefore, a common strategy is to focus on individual, structurally stable domains. The methodological steps would parallel those used for other structural proteins, such as Synaptonemal complex protein 1 (SYCP1). nih.gov This involves overexpressing a specific domain, purifying it to homogeneity, crystallizing it, and collecting X-ray diffraction data to solve its structure. nih.gov The resulting atomic model would reveal detailed information about secondary structures (α-helices, β-sheets) and the spatial arrangement of key residues, providing a basis for understanding its interactions with keratin filaments.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics and Interactions

    Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying proteins in their native solution state, providing critical information about their structure, dynamics, and interactions. utoronto.canih.gov Unlike crystallography, which provides a static snapshot, NMR can characterize the conformational ensembles and movements of a protein over a wide range of timescales. utoronto.canih.gov

    This is particularly relevant for SRUHSP1, as proteins with high concentrations of specific amino acids, like serine, can contain intrinsically disordered regions. NMR is perfectly adapted to study such proteins, providing insights into their conformational energy landscapes and dynamic behavior. nih.gov The technique works by probing the magnetic properties of atomic nuclei within a magnetic field. youtube.com Changes in the chemical shifts of the protein's spectra upon the addition of a binding partner (e.g., a segment of a keratin protein) can identify the specific amino acids at the interaction interface. nih.gov This allows for detailed, site-specific mapping of binding sites and can be used to determine the thermodynamics and kinetics of the interaction, providing a dynamic view of how SRUHSP1 engages with other hair components. nih.govnih.gov

    Computational Structural Prediction and Homology Modeling (e.g., AlphaFold Integration)

    In recent years, computational methods for protein structure prediction have achieved remarkable accuracy, revolutionizing structural biology. nih.gov AlphaFold, an AI system developed by DeepMind, stands at the forefront of this revolution. nih.govmedium.com It can predict the three-dimensional structure of a protein from its amino acid sequence with an accuracy that is often competitive with experimental structures determined by X-ray crystallography or NMR. nih.govnih.gov

    AlphaFold utilizes a novel deep learning approach that incorporates physical and biological knowledge about protein structure, leveraging information from multi-sequence alignments to generate highly accurate models. nih.govelsevierpure.com The AlphaFold Protein Structure Database now provides open access to over 200 million predicted protein structures, making it an invaluable resource for researchers. ebi.ac.uk For SRUHSP1, researchers can obtain a high-quality predicted 3D model directly from this database or by running the open-source AlphaFold code. This computational model serves as an excellent starting point for forming hypotheses about the protein's function, designing variants for experimental validation, and interpreting data from other biophysical techniques. It can predict which regions are likely to be structured domains versus flexible or disordered linkers, guiding further experimental investigation.

    Table 2: Structural Biology Techniques for SRUHSP1 Analysis

    Technique Information Provided Strengths for SRUHSP1 Research Limitations
    X-ray Crystallography High-resolution, static 3D atomic structure. wikipedia.org Provides precise atomic details of folded domains. Requires protein crystallization; may not be suitable for disordered regions.
    NMR Spectroscopy 3D structure in solution, protein dynamics, and molecular interactions. utoronto.canih.gov Excellent for studying dynamics, disordered regions, and mapping interaction surfaces with keratin. nih.gov Typically limited to smaller proteins or domains; requires high sample concentrations. utoronto.ca

    | AlphaFold | High-accuracy predicted 3D structure from amino acid sequence. nih.gov | Provides an immediate, high-quality structural model for the entire protein, including regions difficult to study experimentally. medium.comebi.ac.uk | A computational prediction that requires experimental validation. |

    Functional Validation Assays

    Elucidating the structure of SRUHSP1 is a means to an end: understanding its function. Functional assays are therefore required to test hypotheses generated from structural and biochemical data.

    In Vitro Reconstitution of Hair Fiber Components

    To definitively establish the role of SRUHSP1 in hair structure, researchers can utilize in vitro reconstitution assays. These experiments aim to rebuild a simplified version of the hair fiber from its purified molecular components. By observing how the presence, absence, or modification of SRUHSP1 affects the resulting structure, its specific function can be determined.

    Studies on hair follicle reconstitution have shown that specific cell populations, such as dermal papilla cells, are critical for inducing hair growth and determining its quality. nih.gov These in vivo models highlight the importance of interactions between different cellular and protein components. nih.gov An in vitro reconstitution assay for SRUHSP1 would translate this principle to a cell-free system. The basic components would include purified keratin intermediate filaments (the primary structural proteins of the cortex) and purified SRUHSP1.

    In such an assay, researchers would mix the keratin proteins with SRUHSP1 under conditions that promote filament assembly and observe the effects. Key questions that could be answered include:

    Does SRUHSP1 induce the bundling or aggregation of keratin filaments?

    Does it act as a "molecular glue," cross-linking filaments into a more robust network?

    How do the high serine and cysteine contents contribute to this function, potentially through hydrogen bonding and disulfide bond formation, respectively?

    By systematically adding or removing components and using techniques like electron microscopy to visualize the resulting structures, the precise role of SRUHSP1 as a matrix protein that organizes and reinforces the keratin scaffold of the hair fiber can be functionally validated.

    Genetic Manipulation in Model Organisms (e.g., Murine Knockout/Transgenic Models)

    To understand the in vivo function of SRUHSP1, researchers turn to genetically modified model organisms, primarily mice. These models allow for the direct assessment of a protein's contribution to hair development, structure, and cycling.

    Knockout Models: By deleting a specific KRTAP gene, scientists can observe the resulting phenotype. For instance, knockout models for genes that regulate hair follicle development, such as Msx2, have demonstrated severe phenotypes including hair cycle defects and abnormal hair shaft differentiation, leading to hair loss biorxiv.orgbiorxiv.org. While a specific model for SRUHSP1 is not extensively detailed in the literature, commercial research-ready knockout mouse strains for related genes like KRTAP3-3 are available, facilitating future studies genecards.org. The expected phenotypes from disrupting an ultra-high sulfur KRTAP like SRUHSP1 could range from subtle changes in hair fiber mechanics to significant structural defects.

    Transgenic Models: Transgenic models involve inserting a gene to study the effects of its overexpression or to use its promoter to drive the expression of a reporter gene. Research has been conducted to isolate and characterize the promoter region of murine ultra-high sulfur keratin genes alljournal.ac.cn. These promoters can be linked to reporter genes like Green Fluorescent Protein (GFP) to specifically label the cells where SRUHSP1 is expressed during active hair growth, allowing for detailed tracking of these cells during the hair cycle alljournal.ac.cn.

    The table below summarizes findings from related genetic models that inform potential outcomes of SRUHSP1 manipulation.

    Gene ManipulatedModel OrganismObserved Phenotype Related to HairReference
    Msx2 (knockout)MouseHair loss due to hair cycle defects and abnormal hair shaft differentiation. biorxiv.orgbiorxiv.org
    Alox15 (knockout)MouseHair loss at 16 weeks with dermal inflammation. biorxiv.orgbiorxiv.org
    Krt16 (overexpression)MouseDisruption of keratin filaments in skin keratinocytes. biorxiv.org
    KRTAP3-3 (knockout)MouseResearch-ready models are available for phenotypic investigation. genecards.org

    Bioinformatics and Systems Biology Approaches

    Bioinformatics and systems biology are indispensable for analyzing the complex data associated with the KRTAP family, providing insights into the evolution, interactions, and function of proteins like SRUHSP1.

    Sequence Alignment and Phylogenetic Analysis

    SRUHSP1 belongs to the keratin-associated protein (KRTAP) multigene family, which is characterized by rapid evolution and significant diversity among mammalian species nih.gov. Sequence alignment and phylogenetic analysis are crucial tools for understanding these proteins.

    Classification: Multiple sequence alignment (MSA) is the foundational step used to classify KRTAPs into distinct families based on amino acid composition, such as high-sulfur (HS; ≤30% cysteine), ultra-high sulfur (UHS; >30% cysteine), and high-glycine/tyrosine (HGT) groups nih.govmdpi.com. SRUHSP1 falls into the UHS category.

    Evolutionary History: By aligning KRTAP sequences from diverse mammals—from primates and rodents to marine mammals—researchers can construct phylogenetic trees nih.govnih.gov. These trees reveal the evolutionary relationships between KRTAP families and show how they have expanded, contracted, or been lost in different lineages researchgate.net. For example, high-cysteine KRTAPs, including the family of SRUHSP1, are known to evolve through concerted evolution, a process involving gene conversion that leads to homogenization of genes within a species but diversification between species nih.govnih.gov.

    Genomic Organization: These analyses have revealed that KRTAP genes are not randomly scattered but are organized in distinct clusters on specific chromosomes, such as human chromosomes 17 and 21 nih.govnih.gov.

    The table below details the primary human KRTAP gene clusters.

    Cluster LocationKRTAP Families Present (Examples)Reference
    Chromosome 17q21.2KRTAP1, KRTAP2, KRTAP3, KRTAP4, KRTAP9 nih.govnih.gov
    Chromosome 21q22.1KRTAP10, KRTAP12, KRTAP13, HGT-KRTAPs nih.gov
    Chromosome 11KRTAP5 nih.gov

    Protein-Protein Interaction Network Inference and Analysis

    The primary function of SRUHSP1 is structural, forming a resilient matrix that cross-links with and embeds keratin intermediate filaments (KIFs) genecards.orgmdpi.com. Understanding this requires mapping its protein-protein interactions (PPI).

    Interaction Mechanism: The high cysteine content of SRUHSP1 is critical for its function, as the thiol groups of cysteine residues form extensive disulfide bonds with cysteines in other KRTAPs and in the head and tail domains of hair keratins mdpi.com. This cross-linking is fundamental to the mechanical strength and resistance of the hair shaft genecards.orgnih.gov.

    Experimental Methods: The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to screen for and confirm interactions between proteins like KRTAPs and keratins in a cellular context nih.govnih.govresearchgate.net. Co-immunoprecipitation and Western blot studies have also been used to demonstrate specific interactions, such as between KAP8-1 and the keratin K85 mdpi.com.

    Computational Prediction: Systems biology approaches use computational tools to infer interaction networks. Databases like STRING compile and score known and predicted PPIs from various sources, including experimental data, computational prediction, and literature mining, which can be used to build a comprehensive interaction map for SRUHSP1 mdpi.com.

    Key interacting partners for a protein like SRUHSP1 are the hair keratins themselves.

    Interacting Partner ClassSpecific ExamplesRole of InteractionReference
    Hair Keratins (Type I & II)K85, K86Formation of a cross-linked matrix via disulfide bonds to provide structural integrity to the hair shaft. genecards.orgmdpi.com
    Other KRTAPsOther HS and UHS KRTAPsBuilding the interfilamentous matrix of the hair cortex. genecards.orgnih.gov

    PTM Site Prediction and Functional Annotation

    Post-translational modifications (PTMs) are crucial for regulating protein function, and SRUHSP1 is no exception. Its "serine-rich" nature strongly implies that phosphorylation is a key regulatory mechanism.

    PTM Prediction Tools: A variety of computational tools and algorithms are used to predict potential PTM sites from a protein's amino acid sequence. These tools often use machine learning models trained on large datasets of experimentally verified PTMs researchgate.netproteobiojournal.com. For a serine-rich protein, tools predicting phosphorylation sites are particularly relevant. Recently developed models like PTMGPT2 use advanced architectures to improve prediction accuracy across many PTM types nih.gov.

    Functional Annotation: Once potential PTM sites are identified, functional annotation aims to hypothesize their biological significance cornell.edu. For SRUHSP1, phosphorylation of serine residues could regulate its interaction with keratins, its assembly into the hair matrix, or its solubility prior to incorporation into the hair shaft. PTMs can create or block docking sites for other proteins, thereby modulating the assembly of the hair's protein network nih.gov.

    PTM Databases: Public databases serve as repositories for PTM information. For example, PhosphoSitePlus and neXtProt contain data on experimentally observed and predicted modifications for numerous proteins, including members of the KRTAP family like KRTAP3-3, a representative ultra-high sulfur protein genecards.org.

    The table below lists examples of bioinformatics tools and databases used in PTM analysis.

    Tool/DatabaseFunctionApplication to SRUHSP1Reference
    GPS (Group-based Prediction System)Predicts kinase-specific phosphorylation sites.Identification of potential phosphorylation sites on serine residues. researchgate.net
    PTM-XPredicts PTM cross-talk between different modification sites.Analyzing how different PTMs on SRUHSP1 might functionally interact. nih.gov
    PTMGPT2Predicts various PTM sites using a protein language model.High-accuracy prediction of phosphorylation, glycosylation, etc. nih.gov
    PhosphoSitePlusA comprehensive database of observed PTMs.Checking for experimentally verified modifications on SRUHSP1 or its homologs. genecards.org
    neXtProtA human protein knowledgebase with PTM annotations.Accessing curated information on PTMs for human KRTAPs. genecards.org

    Future Perspectives and Emerging Research Directions in Sruhsp1 Biology

    Elucidating Mechanistic Details of SRUHSP1 Biogenesis and Assembly

    A foundational goal in SRUHSP1 research is to unravel the precise mechanisms governing its creation and assembly. Future investigations will need to focus on a detailed, step-by-step analysis of its lifecycle. This includes identifying the specific ribosomal machinery and chaperones involved in its synthesis, understanding how its serine-rich and high-sulfur domains influence protein folding and stability, and elucidating the cellular quality control mechanisms that manage misfolded or aggregated SRUHSP1. Advanced techniques such as cryo-electron microscopy (cryo-EM) and in-vitro reconstitution assays will be pivotal in visualizing the dynamic processes of its folding pathways and assembly into potential higher-order structures or complexes.

    Table 1: Hypothetical Research Plan for SRUHSP1 Biogenesis

    Research Question Experimental Approach Expected Outcome
    What is the folding pathway of SRUHSP1? Single-molecule FRET (smFRET), NMR Spectroscopy Delineation of folding intermediates and kinetics.
    Which chaperones assist in SRUHSP1 folding? Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS) Identification of specific chaperone interactors.

    Comprehensive Mapping of SRUHSP1 Interactomes

    To fully grasp the functional context of SRUHSP1, it is essential to identify its complete network of protein-protein interactions (PPIs), known as the interactome. While initial studies may have identified a handful of binding partners, future efforts must employ systematic, high-throughput methods to create a comprehensive map. dana-farber.org Techniques such as yeast two-hybrid (Y2H) screening, affinity purification-mass spectrometry (AP-MS), and proximity-dependent biotinylation (BioID) will be instrumental. dana-farber.org These methods, applied across different cell types and conditions, will reveal the dynamic nature of the SRUHSP1 interactome. dana-farber.orgfrontiersin.org A complete interactome map will not only illuminate known pathways but also uncover novel functional roles and connections for SRUHSP1. nih.govnih.govplos.org

    Table 2: Potential Methodologies for Mapping the SRUHSP1 Interactome

    Methodology Principle Advantage
    Yeast Two-Hybrid (Y2H) Screens for binary interactions in a yeast model system. Ideal for identifying direct physical interactions on a large scale. dana-farber.org
    Affinity Purification-Mass Spectrometry (AP-MS) Uses a tagged SRUHSP1 to pull down interacting partners from cell lysates. Captures stable protein complexes in a near-native state. dana-farber.org

    Advanced Understanding of SRUHSP1 PTM Crosstalk and Regulatory Hierarchies

    Post-translational modifications (PTMs) are critical for regulating protein function, and SRUHSP1 is likely subject to a complex array of these modifications. Future research must move beyond simply identifying individual PTMs to understanding how they interact—a concept known as PTM crosstalk. nih.gov This involves the interplay where one PTM can influence the addition or removal of another, creating a sophisticated regulatory code. nih.gov For example, the phosphorylation of a serine residue could be a prerequisite for the ubiquitination of a nearby lysine (B10760008). Advanced mass spectrometry-based proteomic techniques will be required to map these combinatorial PTM patterns on SRUHSP1 and determine the regulatory hierarchy that governs its activity, localization, and stability in response to cellular signals. nih.gov

    Development of High-Throughput Screening for SRUHSP1 Modulators

    The development of small molecules that can specifically modulate the activity of SRUHSP1 holds significant potential for both research and therapeutic applications. A critical future direction is the creation of robust high-throughput screening (HTS) assays to identify such compounds from large chemical libraries. nih.gov These assays could be based on various principles, such as Förster resonance energy transfer (FRET) to detect conformational changes or AlphaScreen technology to monitor the disruption of SRUHSP1 protein-protein interactions. researchgate.netnih.gov The successful development of an HTS platform would accelerate the discovery of chemical probes to study SRUHSP1 function and could provide lead compounds for drug development. nih.govresearchgate.net

    Application of Single-Cell and Spatial Multi-Omics to SRUHSP1 Research

    Traditional bulk analysis methods provide an average view of molecular processes, masking the heterogeneity that exists between individual cells. The application of single-cell and spatial multi-omics technologies is set to revolutionize our understanding of SRUHSP1 by providing unprecedented resolution. nih.govnih.gov Single-cell RNA sequencing (scRNA-seq) can reveal how SRUHSP1 expression varies across different cell populations within a tissue, while spatial transcriptomics can map its expression patterns in the native tissue context. researchgate.nettechnologynetworks.comarxiv.org Integrating these transcriptomic data with single-cell proteomics and epigenomics will create a multidimensional view of how SRUHSP1's expression and function are regulated at the cellular level and contribute to tissue architecture and disease. nih.govnih.govresearchgate.net

    Table 3: Emerging Omics Technologies for SRUHSP1 Research

    Technology Level of Analysis Key Insight
    Single-Cell RNA Sequencing (scRNA-seq) Transcriptome (single-cell) Identifies cell-to-cell variability in SRUHSP1 gene expression. researchgate.net
    Spatial Transcriptomics Transcriptome (spatial) Maps the location of SRUHSP1 expression within a tissue's structure. arxiv.org
    Single-Cell Proteomics (e.g., CITE-seq) Proteome (single-cell) Quantifies SRUHSP1 protein levels in individual cells.

    Integration of Artificial Intelligence and Machine Learning in SRUHSP1 Prediction and Analysis

    Q & A

    Basic Research Questions

    Q. What are the most reliable methods for detecting and quantifying serine-rich ultra high sulfur protein 1 in biological samples?

    • Methodology : The Bradford assay is widely used for protein quantification due to its sensitivity in detecting microgram quantities via protein-dye binding . For structural separation, SDS-PAGE (as described in bacteriophage T4 head protein assembly studies) is effective for resolving high-sulfur proteins based on molecular weight . Advanced platforms like multianalyte profiling (MAP) panels can simultaneously analyze multiple proteins, including sulfur-rich variants, in complex mixtures .

    Q. How can researchers identify structural features unique to serine-rich ultra high sulfur proteins?

    • Methodology : Utilize X-ray crystallography or cryo-EM to resolve domains like serine-rich regions and sulfur clusters. Comparative analysis with homologs in databases such as SuCComBase (a curated repository for sulfur-containing compounds) can highlight conserved motifs . Additionally, UniProt’s advanced search tools allow filtering by post-translational modifications (e.g., disulfide bonds) common in sulfur-rich proteins .

    Q. What functional roles are hypothesized for this compound in cellular systems?

    • Methodology : Review literature on sulfur metabolism pathways, particularly studies on sulfur-containing metabolites in signal transduction (e.g., Research Group A03’s work on genetic/epigenetic regulation of sulfur enzymes) . In vitro assays, such as sulfate quantification via colorimetric kits, can link protein activity to sulfur cycling .

    Advanced Research Questions

    Q. How can contradictory data on the sulfur content or redox activity of this compound be resolved?

    • Methodology : Cross-validate findings using orthogonal techniques. For example, combine Bradford quantification with elemental analysis (e.g., inductively coupled plasma mass spectrometry) to confirm sulfur stoichiometry. Leverage databases like SuCComBase to compare results with homologs across species . Statistical tools like principal component analysis (PCA) can identify outliers in high-throughput datasets .

    Q. What experimental strategies are recommended for studying interactions between this compound and iron-sulfur clusters?

    • Methodology : Employ spectroscopic techniques (e.g., electron paramagnetic resonance or Mössbauer spectroscopy) to characterize iron-sulfur cluster binding, as demonstrated in bacterial iron-sulfur protein studies . Pair this with site-directed mutagenesis of serine residues to assess their role in cluster stability.

    Q. How can researchers investigate the evolutionary conservation of serine-rich domains in ultra high sulfur proteins?

    • Methodology : Use phylogenomic tools to analyze sequences in UniProt, focusing on serine-rich regions and sulfur-binding motifs . Research Group B01’s interdisciplinary work on sulfur utilization in evolution provides a framework for linking protein structure to environmental adaptation .

    Q. What methodologies address challenges in expressing and purifying recombinant this compound?

    • Methodology : Optimize codon usage for heterologous expression in systems like E. coli. Use affinity chromatography with tags (e.g., His-tag) followed by cleavage protocols (e.g., thrombin) to isolate pure protein . Monitor solubility using buffers with reducing agents (e.g., DTT) to prevent sulfur-mediated aggregation.

    Q. How do epigenetic mechanisms regulate the expression of genes encoding serine-rich ultra high sulfur proteins?

    • Methodology : Apply ChIP-seq to identify histone modifications or DNA methylation patterns near gene loci. Research Group A03’s focus on epigenetic regulation of sulfur enzymes offers a model for designing such studies . CRISPR-interference (CRISPRi) can knockdown specific regulators to assess their impact on protein expression.

    Resources for Further Investigation

    • Databases :
      • SuCComBase : Search for homologs and structural data on sulfur-containing proteins .
      • UniProt : Use advanced filters to retrieve sequences, functional annotations, and post-translational modifications .
    • Funding Opportunities :
      • Grants focusing on sulfur metabolism (e.g., Research Groups A03/B01) support interdisciplinary projects on sulfur-containing proteins .

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